molecular formula C10H16N2O2 B14865034 2-(3-(Piperidin-4-yl)isoxazol-5-yl)ethan-1-ol

2-(3-(Piperidin-4-yl)isoxazol-5-yl)ethan-1-ol

Cat. No.: B14865034
M. Wt: 196.25 g/mol
InChI Key: RSZKCZVINIBWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(piperidin-4-yl)-1,2-oxazol-5-yl]ethan-1-ol is a compound that features a piperidine ring, an oxazole ring, and an ethanol group Piperidine is a six-membered heterocyclic amine, while oxazole is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(piperidin-4-yl)-1,2-oxazol-5-yl]ethan-1-ol typically involves the formation of the oxazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction conditions to ensure efficient production. The specific details of industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[3-(piperidin-4-yl)-1,2-oxazol-5-yl]ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocycle.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

2-[3-(piperidin-4-yl)-1,2-oxazol-5-yl]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(piperidin-4-yl)-1,2-oxazol-5-yl]ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperidine and oxazole rings can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

Similar Compounds

    2-(piperidin-4-yl)ethan-1-ol: This compound lacks the oxazole ring and has different chemical properties and applications.

    2-(1,2-oxazol-5-yl)ethan-1-ol: This compound lacks the piperidine ring and has different biological activities.

    4-(piperidin-1-yl)pyridine: This compound has a pyridine ring instead of an oxazole ring and exhibits different reactivity and applications.

Uniqueness

2-[3-(piperidin-4-yl)-1,2-oxazol-5-yl]ethan-1-ol is unique due to the presence of both piperidine and oxazole rings, which confer specific chemical and biological properties. The combination of these rings allows for versatile interactions with biological targets and makes the compound valuable in various research and industrial applications.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

2-(3-piperidin-4-yl-1,2-oxazol-5-yl)ethanol

InChI

InChI=1S/C10H16N2O2/c13-6-3-9-7-10(12-14-9)8-1-4-11-5-2-8/h7-8,11,13H,1-6H2

InChI Key

RSZKCZVINIBWNF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NOC(=C2)CCO

Origin of Product

United States

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